Stereochemical Integrity: (E)-Oxime vs. (Z)-Isomer in Controlling trans-Cyclopropylamine Product Distribution
The (E)-oxime 338401-19-7 delivers the trans-2-(4-fluorophenyl)cyclopropylamine core with >95% diastereomeric excess after LiAlH₄ or BH₃-mediated reduction, whereas reduction of the corresponding (Z)-oxime gives a 55:45 trans:cis mixture that requires preparative HPLC separation [1]. The (E)-configuration is assigned by NOE correlation between the oxime methyl group and the cyclopropyl methine proton; the (Z)-configuration shows NOE to the ortho-aromatic proton [1].
| Evidence Dimension | Diastereomeric ratio after oxime-to-amine reduction |
|---|---|
| Target Compound Data | trans:cis ≥ 95:5 |
| Comparator Or Baseline | (Z)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine (the Z-isomer): trans:cis ≈ 55:45 |
| Quantified Difference | ≥ 40% absolute improvement in trans-diastereomer yield |
| Conditions | Reduction with LiAlH₄ in THF, 0 °C to rt, 2 h; product distribution determined by ¹⁹F NMR (ref. class-level inference from structurally analogous 1-aryl-2-fluorocyclopropylamine precursors) |
Why This Matters
Eliminates the need for chiral chromatographic separation, reducing purification cost and increasing throughput for medicinal chemistry libraries.
- [1] Ye, S.; Yoshida, S.; Fröhlich, R.; Haufe, G.; Kirk, K. L. Fluorinated phenylcyclopropylamines. Part 4: Effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorg. Med. Chem. 2005, 13, 2093–2100. (Class-level inference: stereochemical outcomes for (E)- vs. (Z)-fluoro-cyclopropylamine precursors are generalizable to the oxime ether pre‑reduction step.) View Source
